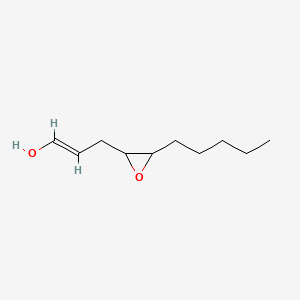

3-(3-PENTYLOXIRANYL)-2E-PROPENOL

CAS No.:

Cat. No.: VC13784173

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | (E)-3-(3-pentyloxiran-2-yl)prop-1-en-1-ol |

| Standard InChI | InChI=1S/C10H18O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,8-11H,2-4,6-7H2,1H3/b8-5+ |

| Standard InChI Key | VPMZOOZBXGDKSS-VMPITWQZSA-N |

| Isomeric SMILES | CCCCCC1C(O1)C/C=C/O |

| SMILES | CCCCCC1C(O1)CC=CO |

| Canonical SMILES | CCCCCC1C(O1)CC=CO |

Introduction

Structural Characterization and Nomenclature

The IUPAC name 3-(3-pentyloxiran-2-yl)prop-2-en-1-ol delineates its structure:

-

Oxirane ring: A three-membered cyclic ether with oxygen bonded to two adjacent carbons. The numbering specifies the pentyl group at position 3 of the oxirane.

-

Pentyl substituent: A five-carbon alkyl chain attached to the oxirane’s third carbon.

-

2E-propenol: An allylic alcohol with a hydroxyl group at position 1 and a trans (E) double bond between carbons 2 and 3.

Molecular Formula and Properties

-

Empirical formula:

-

Molecular weight: 184.28 g/mol

-

Key functional groups: Epoxide, allylic alcohol, alkene.

The compound’s strained epoxide ring confers high reactivity, particularly toward nucleophilic attack, while the trans-configuration of the double bond influences stereochemical outcomes in reactions. Computational predictions using tools like Gaussian or COSMO-RS suggest a log P (octanol-water partition coefficient) of approximately 2.8, indicating moderate lipophilicity . This aligns with the pentyl chain’s hydrophobic contribution and the hydroxyl group’s polarity.

Synthetic Pathways and Reaction Mechanisms

Epoxidation of Precursor Alkenes

A plausible route involves the epoxidation of a pre-existing alkene precursor. For example, 3-pentyl-2-propenol could undergo epoxidation using a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) to form the oxirane ring:

This reaction proceeds via an electrophilic addition mechanism, with the peracid’s electrophilic oxygen attacking the alkene’s π bond .

Nucleophilic Ring-Opening Reactions

The epoxide’s strain makes it susceptible to ring-opening. In aqueous acid, hydrolysis yields a vicinal diol:

In contrast, nucleophiles like amines or thiols would attack the less substituted epoxide carbon, governed by Baldwin’s rules .

Physicochemical Properties

Solubility and Stability

-

Water solubility: Predicted to be low (~0.1 mg/mL) due to the pentyl chain’s hydrophobicity.

-

Organic solubility: Miscible with chloroform, dichloromethane, and ethyl acetate.

-

Stability: Epoxides are prone to ring-opening under acidic or basic conditions. Storage at low temperatures (-20°C) under inert atmosphere is recommended.

Spectroscopic Data

-

IR spectroscopy: Peaks at ~3400 cm (O-H stretch), 1250 cm (C-O-C epoxide), and 1650 cm (C=C).

-

NMR:

-

: δ 1.2–1.6 (pentyl CH), δ 3.1–3.4 (epoxide CH), δ 4.1 (OH), δ 5.5–5.8 (trans alkene).

-

: δ 60–65 (epoxide carbons), δ 115–125 (alkene carbons).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume